molecular formula C18H18F2N2O4S B11248362 N-(2,4-difluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2,4-difluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11248362
M. Wt: 396.4 g/mol
InChI Key: GWKRLBKPXXMKPJ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms. The presence of difluorophenyl and methanesulfonyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the benzoxazepine core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzoxazepine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. In a medicinal context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl and methanesulfonyl groups could enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but has a simpler structure.

    N-(2,4-Difluorophenyl)-2,5-difluorobenzamide: Another difluorinated benzamide with different substitution patterns.

Uniqueness

N-(2,4-Difluorophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its benzoxazepine core, which is less common compared to simpler benzamide derivatives. This structural complexity could translate to unique biological activities and applications.

Properties

Molecular Formula

C18H18F2N2O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H18F2N2O4S/c1-11-3-6-16-15(9-11)22(27(2,24)25)8-7-17(26-16)18(23)21-14-5-4-12(19)10-13(14)20/h3-6,9-10,17H,7-8H2,1-2H3,(H,21,23)

InChI Key

GWKRLBKPXXMKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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